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Compound of Interest

Compound Name: 4-(1-Phenylethoxy)-1H-pyrazole

CAS No.: 1928820-33-0

Cat. No.: B1413754

Get Quote

Executive Summary
Crizotinib (PF-02341066) is a first-generation, ATP-competitive inhibitor of ALK, ROS1, and

c-MET receptor tyrosine kinases. It features a highly optimized 2-aminopyridine core and a

specific (R)-2,6-dichloro-3-fluorophenyl ether moiety that locks the molecule into a bioactive

"U-shaped" conformation.

4-(1-Phenylethoxy)-1H-pyrazole represents a simplified pharmacophore. It lacks the critical

halogen substitutions and the 2-aminopyridine hinge-binding motif found in Crizotinib. Based

on Structure-Activity Relationship (SAR) data from the discovery of Crizotinib, this analog is

predicted to exhibit significantly lower potency (likely in the micromolar range) and reduced

selectivity due to the absence of key hydrophobic interactions and conformational

constraints.

Chemical Structure & Pharmacophore Analysis[1]
The difference in bioactivity is directly attributable to three structural deviations.
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Feature
Crizotinib

(Optimized Drug)

4-(1-

Phenylethoxy)-1H-

pyrazole (Analog)
Impact on Bioactivity

Core Scaffold 2-Aminopyridine 1H-Pyrazole

The 2-aminopyridine

provides a bidentate

H-bond

donor/acceptor pair to

the kinase hinge

region

(Glu1197/Met1199 in

ALK). The pyrazole is

a weaker hinge binder

in this specific

orientation.

Ether Linkage
(R)-1-(2,6-dichloro-3-

fluorophenyl)ethoxy

1-Phenylethoxy

(Unsubstituted)

The 2,6-dichloro

substitution in

Crizotinib restricts

rotation, locking the

molecule in a

bioactive

conformation. The

unsubstituted phenyl

group in the analog

rotates freely,

resulting in a high

entropic penalty upon

binding.

Solvent Tail
4-(1-piperidinyl)-1H-

pyrazol-5-yl
None (H)

Crizotinib's piperidine

tail extends into the

solvent front,

improving solubility

and making additional

contacts. The analog

lacks this, reducing

affinity.
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Structural Logic Diagram
The following diagram illustrates the evolution from the simplified pyrazole scaffold to the

optimized Crizotinib structure.
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Caption: Structural evolution from the simplified pyrazole analog to Crizotinib, highlighting key

potency drivers.

Bioactivity Profile & Mechanism of Action
Crizotinib Mechanism
Crizotinib functions as a Type I½ inhibitor. It binds to the ATP-binding pocket of the kinase

domain in the "active" (DFG-in) conformation but exploits a unique hydrophobic sub-pocket.

Key Interaction: The 2,6-dichlorophenyl ring fills a deep hydrophobic pocket (selectivity filter).

The chlorine atoms form weak halogen bonds and steric clashes that prevent the kinase

from adopting a conformation compatible with other inhibitors, enhancing selectivity.

Target: ALK (IC50: ~20 nM), c-MET (IC50: ~8 nM), ROS1.

Analog Mechanism (Predicted)
The 4-(1-Phenylethoxy)-1H-pyrazole analog lacks the "halogen lock."
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Consequence: Without the chlorines, the phenyl ring rotates freely. To bind, the molecule

must pay a high entropic cost to "freeze" into the correct shape.

Loss of Interaction: The simple phenyl group does not fill the hydrophobic sub-pocket as

tightly as the dichlorophenyl group, leading to a significant loss in van der Waals energy.

Predicted Potency: Based on SAR studies of the 3-benzyloxy-2-aminopyridine series,

removal of the di-chloro substitution typically results in a >100-fold loss in potency, shifting

IC50 from nM to µM range.

Comparative Data Table
Data derived from Crizotinib SAR studies (Cui et al., 2011) and standard kinase profiling.

Parameter Crizotinib
4-(1-Phenylethoxy)-1H-

pyrazole (Analog)

c-MET IC50 (Cell-free) 8 nM > 1,000 nM (Predicted)

ALK IC50 (Cell-free) 20 nM > 2,500 nM (Predicted)

Cell Viability (H3122) IC50 ~50-100 nM Inactive / High µM

Binding Mode ATP-competitive (Type I½) Weak ATP-competitive

Solubility High (due to piperidine) Low/Moderate (Lipophilic)

*Prediction based on the loss of the 2,6-dichloro "conformational lock" and pyridine hinge

binder.

Experimental Protocols
To experimentally verify the difference between these two compounds, the following self-

validating protocols are recommended.

Kinase Inhibition Assay (HTRF Format)
Objective: Quantify the IC50 of both compounds against recombinant ALK or c-MET.
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Reagents: Use Recombinant ALK kinase domain, Biotinylated Poly-Glu-Tyr substrate, and

ATP (at Km).

Preparation: Dissolve Crizotinib and the Analog in 100% DMSO to 10 mM. Serial dilute (1:3)

to create an 8-point dose-response curve (Start: 10 µM).

Reaction:

Incubate Kinase + Compound + Substrate for 15 mins at RT.

Add ATP to initiate phosphorylation (60 mins).

Detection: Add Eu-labeled anti-phosphotyrosine antibody and XL665-labeled Streptavidin.

Readout: Measure FRET signal (665/620 nm ratio).

Validation: Z' factor must be > 0.5. Crizotinib IC50 should fall within 15-30 nM.

Cellular Viability Assay (H3122 Cell Line)
Objective: Compare efficacy in an ALK-driven lung cancer model.

Cell Line: H3122 (EML4-ALK fusion positive).[1]

Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment (24h).

Treatment: Treat with Crizotinib (0.1 nM – 1 µM) and Analog (10 nM – 100 µM) for 72 hours.

Readout: Add CellTiter-Glo (Promega) to measure ATP levels.

Analysis: Normalize to DMSO control (100%). Fit curves using non-linear regression

(GraphPad Prism).

Signaling Pathway Visualization
The following diagram details the downstream signaling pathways inhibited by Crizotinib (and

weakly by the analog).
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Caption: Crizotinib potently blocks ALK/MET signaling; the analog shows weak/partial inhibition

due to poor binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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